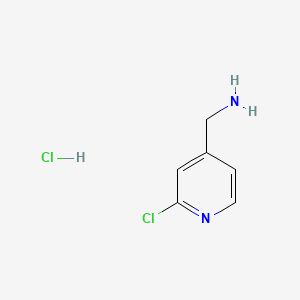

(2-Chloropyridin-4-yl)methanamine hydrochloride

描述

属性

IUPAC Name |

(2-chloropyridin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSUKLOBJGMGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735274 | |

| Record name | 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916210-98-5 | |

| Record name | 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Inhibition of LOXL2 by (2-Chloropyridin-4-yl)methanamine Hydrochloride: A Technical Guide to its Mechanism and Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Its dysregulation is implicated in the progression of various fibrotic diseases and cancers, making it a compelling therapeutic target.[2][3] This technical guide provides a comprehensive overview of the inhibition of LOXL2 by the selective small molecule inhibitor, (2-Chloropyridin-4-yl)methanamine hydrochloride. We delve into the core mechanism of action, detailing its impact on key signaling pathways, including TGF-β, PI3K/AKT/mTOR, and FAK. This document summarizes quantitative data on its inhibitory effects, provides detailed experimental protocols for key assays, and visualizes the complex biological interactions through signaling pathway diagrams.

This compound: A Selective LOXL2 Inhibitor

This compound is a potent and selective inhibitor of LOXL2.[4][5][6][7][8] Its selectivity for LOXL2 over other lysyl oxidase (LOX) family members and other amine oxidases makes it a valuable tool for studying the specific roles of LOXL2 in disease and a promising candidate for therapeutic development.[4][5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of the compound against LOXL2 and in cellular models.

| Target | Assay Condition | IC50 | Selectivity | Reference |

| Human LOXL2 | Enzymatic Assay | 126 nM | 31-fold selective over LOX+BSA | [4][5] |

| Human LOXL2 | Human Whole Blood Assay | 1.45 µM | - | [5] |

| LOX+BSA | Enzymatic Assay | 5.91 µM | - | [4] |

| MAO-A, MAO-B, SSAO | Enzymatic Assay | > 30 µM | Inactive | [4][5] |

| CYP3A4, 2C9, 2D6 | Enzymatic Assay | > 30 µM | Inactive | [4] |

| Cell Line | Assay Type | IC50 | Reference |

| SiHa (Cervical Cancer) | Cell Viability | 465.25 µM | [9][10] |

| HeLa (Cervical Cancer) | Cell Viability | 246.91 µM | [9][10] |

Core Mechanism of Action: Reversal of Epithelial-Mesenchymal Transition (EMT)

A primary mechanism through which this compound exerts its anti-tumor effects is by inhibiting LOXL2-induced Epithelial-Mesenchymal Transition (EMT).[9][10][11][12][13] EMT is a cellular process implicated in cancer invasion and metastasis, where epithelial cells lose their characteristics and acquire a more migratory, mesenchymal phenotype.[3][14]

Inhibition of LOXL2 by this compound has been shown to reverse the EMT process in cervical cancer cells.[9][10][11][12] This is evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as Vimentin.[15]

Key Signaling Pathways Modulated by LOXL2 Inhibition

The inhibitory action of this compound on LOXL2 leads to the modulation of several critical signaling pathways involved in cell proliferation, survival, and migration.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is a key regulator of fibrosis and EMT.[16][17][18][19] LOXL2 has a complex relationship with this pathway, with evidence suggesting it can act both upstream and downstream of TGF-β signaling.[16][20] Inhibition of LOXL2 has been shown to ameliorate renal fibrosis by influencing the canonical TGF-β/Smad signaling pathway.[16]

Caption: LOXL2 and TGF-β signaling form a feedback loop.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[21][22][23] LOXL2 has been shown to activate this pathway through the phosphorylation of AKT, thereby promoting the progression of esophageal squamous cell carcinoma.[24] Inhibition of LOXL2 is therefore expected to downregulate this pro-survival pathway.

Caption: LOXL2 activates the PI3K/AKT/mTOR pro-survival pathway.

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a critical mediator of cell migration, invasion, and survival, often activated by integrin engagement with the ECM.[14][25][26] Tumor-secreted LOXL2 can activate stromal fibroblasts through integrin-mediated FAK activation.[14][25] This activation contributes to the creation of a pro-invasive tumor microenvironment.

Caption: LOXL2 promotes cell invasion via FAK signaling.

Interaction with Snail1

Snail1 is a key transcription factor that represses E-cadherin expression and induces EMT.[1][2][3][27] Intracellular LOXL2 has been shown to interact with and stabilize Snail1, preventing its degradation and thereby promoting a sustained mesenchymal phenotype.[2][3]

Caption: LOXL2 stabilizes Snail1 to promote EMT.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on LOXL2.

LOXL2 Enzymatic Activity Assay (Amplex Red Method)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.

-

Principle: The H₂O₂ produced is detected using the Amplex® Red reagent in the presence of horseradish peroxidase (HRP), which generates the fluorescent product resorufin.

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Amplex® Red, and HRP.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the LOXL2 enzyme to the wells and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence of resorufin kinetically using a microplate reader (e.g., excitation ~544 nm, emission ~590 nm).[29]

-

Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: Workflow for LOXL2 enzymatic activity assay.

Western Blot Analysis

This technique is used to detect changes in protein expression levels in response to LOXL2 inhibition.

-

Procedure:

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.[30]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[30]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples of antibodies include:

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure changes in the mRNA expression of target genes.

-

Procedure:

-

RNA Extraction: Extract total RNA from treated and untreated cells using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers on a real-time PCR system.

-

Data Analysis: Normalize the expression of target genes (e.g., CDH1, VIM, SNAI1) to a housekeeping gene (e.g., GAPDH or TBP) and calculate the fold change using the 2-ΔΔCt method.[33]

-

Cell Invasion Assay (Transwell Assay)

This assay assesses the invasive potential of cancer cells.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane extract (e.g., Matrigel). Invasive cells degrade the matrix and migrate to the lower chamber towards a chemoattractant.[34][35]

-

Procedure:

-

Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.

-

Seed cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber with or without this compound.

-

Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells in several microscopic fields and calculate the percentage of invasion relative to the control.[15]

-

Conclusion

This compound is a selective and potent inhibitor of LOXL2 that demonstrates significant anti-tumor and anti-fibrotic potential. Its mechanism of action is centered on the reversal of EMT through the modulation of key signaling pathways, including TGF-β, PI3K/AKT, and FAK. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of targeting LOXL2 with this promising small molecule inhibitor. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical applications.

References

- 1. Regulation of heterochromatin transcription by Snail1/LOXL2 during epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MCF-7 Cells Expressing Nuclear Associated Lysyl Oxidase-like 2 (LOXL2) Exhibit an Epithelial-to-Mesenchymal Transition (EMT) Phenotype and Are Highly Invasive in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LOXL2 upregulates hypoxia-inducible factor-1α signaling through Snail-FBP1 axis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis [frontiersin.org]

- 14. Tumor-secreted LOXL2 activates fibroblasts through FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LOXL 2 Promotes The Epithelial–Mesenchymal Transition And Malignant Progression Of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of lysyl oxidase‑like 2 ameliorates folic acid‑induced renal tubulointerstitial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysyl Oxidase Contributes to Mechanotransduction-Mediated Regulation of Transforming Growth Factor-β Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. LOXL2 silencing suppresses angiotensin II-induced cardiac hypertrophy through the EMT process and TGF-β1/Smad3/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 23. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phosphorylation of AKT by lysyl oxidase-like 2 activates the PI3K/AKT signaling pathway to promote proliferation, invasion and metastasis in esophageal squamous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. LOXL2 attenuates osteoarthritis through inactivating Integrin/FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. core.ac.uk [core.ac.uk]

- 28. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Extracellular processing of lysyl oxidase-like 2 and its effect on amine oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. LOXL2 (E3P7Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 32. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Epithelial-to-mesenchymal transition markers are differentially expressed in epithelial cancer cell lines after everolimus treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 34. corning.com [corning.com]

- 35. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

Unveiling the Potential of (2-Chloropyridin-4-yl)methanamine hydrochloride: A Technical Guide to a Selective LOXL2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2-Chloropyridin-4-yl)methanamine hydrochloride, a potent and selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2). This document consolidates key preclinical data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways to support further research and development efforts in therapeutic areas such as fibrosis and oncology.

Core Compound Properties and Activity

This compound has emerged as a significant tool compound for investigating the biological roles of LOXL2. It is distinguished as the first reported small molecule inhibitor demonstrating selectivity for LOXL2 over the closely related lysyl oxidase (LOX) enzyme.[1][2]

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been characterized across various enzymatic assays. The following table summarizes the key quantitative data, providing a comparative view of its potency and selectivity.

| Target Enzyme | Assay Condition | IC50 | Fold Selectivity (LOX/LOXL2) | Reference |

| Human LOXL2 | Purified Enzyme | 126 nM | - | [1][2][3][4][5] |

| Human LOXL2 | + Bovine Serum Albumin (BSA) | 190 nM | - | [3] |

| Human LOXL2 | Human Whole Blood | 1.45 µM | - | [1][3] |

| Human LOX | + Bovine Serum Albumin (BSA) | 5.91 µM | 31 | [3] |

| MAO-A | - | > 30 µM | > 238 | [1][3] |

| MAO-B | - | > 30 µM | > 238 | [1][3] |

| SSAO | - | > 30 µM | > 238 | [1][3] |

| CYP3A4 | - | > 30 µM | - | [3] |

| CYP2C9 | - | > 30 µM | - | [3] |

| CYP2D6 | - | > 30 µM | - | [3] |

Mechanism of Action and Signaling Pathway

LOXL2 is a critical enzyme in the extracellular matrix (ECM) that catalyzes the cross-linking of collagen and elastin, contributing to tissue stiffness and fibrosis. In cancer, LOXL2 is often overexpressed and promotes tumor progression, invasion, and metastasis, partly through the induction of the epithelial-mesenchymal transition (EMT).[6][7][8]

This compound, by selectively inhibiting the enzymatic activity of LOXL2, can reverse these pathological processes. For instance, in cervical cancer models, this inhibitor has been shown to significantly decrease the invasive ability of cancer cells by reversing LOXL2-induced EMT.[6][7][8]

Figure 1: Simplified signaling pathway illustrating the inhibitory action of this compound on LOXL2-mediated processes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols relevant to the characterization of this compound.

LOXL2 Inhibition Assay (Amplex Red Method)

This assay quantifies the enzymatic activity of LOXL2 through the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.

Figure 2: Experimental workflow for the in vitro LOXL2 inhibition assay using the Amplex Red method.

In Vivo Xenograft Model for Cervical Cancer

To assess the anti-tumor efficacy in a biological system, a xenograft mouse model is often employed.

Figure 3: General workflow for an in vivo xenograft study to evaluate the efficacy of the LOXL2 inhibitor.

Concluding Remarks

This compound stands out as a valuable pharmacological tool for the specific inhibition of LOXL2. Its demonstrated selectivity over other amine oxidases and its efficacy in preclinical models of cancer underscore its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic applications of selective LOXL2 inhibition. As research progresses, a deeper understanding of the nuanced roles of LOXL2 in various disease states will undoubtedly unlock new avenues for targeted drug discovery and development.

References

- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]

- 6. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. figshare.com [figshare.com]

(2-Chloropyridin-4-yl)methanamine hydrochloride: A Technical Overview of its IC50 Profile as a Selective LOXL2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the inhibitory activity of (2-Chloropyridin-4-yl)methanamine hydrochloride, focusing on its half-maximal inhibitory concentration (IC50) values. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biochemical profile of this compound.

Executive Summary

This compound is a potent and selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][3][4][5] Its inhibitory activity has been quantified across various targets and conditions, demonstrating significant selectivity for LOXL2 over other related enzymes. This guide synthesizes the available quantitative data, details the experimental methodologies for IC50 determination, and illustrates the relevant biological pathways.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been determined against a panel of enzymes. The IC50 values are summarized in the table below for comparative analysis.

| Target Enzyme | IC50 Value | Experimental Conditions |

| LOXL2 | 126 nM | Standard in vitro assay |

| LOXL2 | 1.45 µM | Human whole blood assay |

| LOXL2 + BSA | 190 nM | In the presence of Bovine Serum Albumin |

| LOX + BSA | 5.91 µM | In the presence of Bovine Serum Albumin |

| MAO-A | > 30 µM | Inactive at this concentration |

| MAO-B | > 30 µM | Inactive at this concentration |

| SSAO | > 30 µM | Inactive at this concentration |

| CYP3A4 | > 30 µM | Inactive at this concentration |

| CYP2C9 | > 30 µM | Inactive at this concentration |

| CYP2D6 | > 30 µM | Inactive at this concentration |

Data sourced from multiple consistent reports.[1][5]

The data clearly indicates that this compound is a highly selective inhibitor of LOXL2, with a 31-fold selectivity for LOXL2 over LOX in the presence of BSA.[1] The compound shows minimal to no activity against other amine oxidases such as MAO-A, MAO-B, and SSAO, nor against the tested cytochrome P450 enzymes.[1] The potency of the inhibitor is moderately reduced in the presence of human whole blood, with the IC50 value increasing from 126 nM to 1.45 µM.[1]

Experimental Protocols for IC50 Determination

The following is a generalized methodology for determining the IC50 values of this compound, based on standard enzymatic assays.

LOXL2 Inhibition Assay (Amplex Red Method)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOXL2-catalyzed oxidation of a substrate.

-

Reagents and Materials:

-

Recombinant human LOXL2 enzyme

-

This compound (test inhibitor)

-

1,5-diaminopentane (DAP) or similar substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, HRP, and Amplex Red reagent.

-

Serial dilutions of this compound are added to the wells of the microplate.

-

Recombinant human LOXL2 enzyme is added to each well and incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the substrate (DAP).

-

The fluorescence generated by the reaction of H₂O₂ with Amplex Red is measured over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).

-

The rate of reaction is calculated for each inhibitor concentration.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Human Whole Blood LOXL2 Assay

This assay assesses the inhibitory activity in a more physiologically relevant matrix.

-

Procedure:

-

Freshly collected human whole blood is used as the assay medium.

-

Recombinant human LOXL2 is spiked into the whole blood.

-

The assay then proceeds similarly to the standard in vitro assay, with the addition of the test inhibitor and substrate to the blood sample.

-

Measurement of H₂O₂ production is typically performed after a sample processing step to remove interfering substances from the blood.

-

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of LOXL2. LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[6][7] By inhibiting LOXL2, the compound can modulate processes that are dependent on ECM remodeling. One such critical process is the Epithelial-Mesenchymal Transition (EMT), which is implicated in cancer progression and fibrosis.[6][7]

The diagram below illustrates the inhibitory action of this compound on the LOXL2-mediated signaling pathway that promotes EMT.

Caption: Inhibition of LOXL2 by this compound blocks ECM cross-linking and subsequent EMT.

The following diagram outlines the general workflow for determining the IC50 value of an enzyme inhibitor.

Caption: A generalized workflow for the in vitro determination of an IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of LOXL2. The quantitative data presented in this guide, along with the outlined experimental protocols and pathway visualizations, provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound. Its selectivity profile makes it a valuable tool for studying the specific roles of LOXL2 in various pathological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. This compound | 916210-98-5 | MAO | MOLNOVA [molnova.com]

- 4. molnova.com [molnova.com]

- 5. This compound | LOXL2 抑制剂 | MCE [medchemexpress.cn]

- 6. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Chloropyridin-4-yl)methanamine Hydrochloride: A Deep Dive into its Selectivity Profile Against Lysyl Oxidase (LOX)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-4-yl)methanamine hydrochloride has emerged as a significant small molecule inhibitor in the study of fibrotic diseases and cancer. Its primary target is Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). The aberrant activity of LOXL2 is implicated in the stiffening of tissue, a hallmark of fibrosis and a permissive environment for tumor progression. This technical guide provides an in-depth analysis of the selectivity profile of this compound, with a particular focus on its activity versus the closely related enzyme, Lysyl Oxidase (LOX).

Core Selectivity and Potency Data

This compound is a potent and selective inhibitor of human LOXL2, exhibiting an IC50 of 126 nM.[1][2][3][4][5] Its selectivity is a key attribute, distinguishing it from pan-LOX inhibitors. The compound demonstrates a significant 31-fold selectivity for LOXL2 over LOX when assayed in the presence of bovine serum albumin (BSA).[1]

| Enzyme Target | IC50 (in the presence of BSA) | Reference |

| Human LOXL2 | 190 nM | [1] |

| Human LOX | 5.91 µM | [1] |

This selectivity is crucial for therapeutic applications, as LOX plays essential physiological roles in maintaining the integrity of connective tissues, and its indiscriminate inhibition could lead to undesirable side effects.

Further profiling against a panel of other amine oxidases reveals a clean selectivity profile. This compound was found to be inactive against Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Semicarbazide-Sensitive Amine Oxidase (SSAO) at concentrations up to 30 µM.[1][2][4] Additionally, it showed no significant inhibition of cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2D6), with IC50 values all exceeding 30 µM.[1] In a human whole blood assay, the IC50 for LOXL2 was determined to be 1.45 µM, a shift that is expected due to protein binding.[1][2]

Mechanism of Action and Signaling Context

Lysyl oxidases, including LOX and LOXL2, catalyze the oxidative deamination of lysine residues on collagen and elastin precursors. This process generates highly reactive aldehyde residues, which then spontaneously form covalent cross-links, leading to the stabilization and maturation of the ECM. In pathological states, increased LOXL2 activity contributes to excessive collagen deposition and cross-linking, resulting in tissue fibrosis and creating a pro-tumorigenic microenvironment.

By selectively inhibiting LOXL2, this compound can disrupt this pathological process, potentially halting or reversing the progression of fibrotic diseases and impeding tumor growth and metastasis.

Experimental Protocols

The determination of the inhibitory activity of this compound was primarily achieved using an Amplex® Red-based assay. This fluorometric method quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the lysyl oxidase-catalyzed deamination reaction.

LOXL2 and LOX Inhibition Assay (Amplex® Red)

Principle: The enzymatic activity of LOXL2 or LOX on a substrate (e.g., 1,5-diaminopentane) produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to the enzyme activity.

Materials:

-

Recombinant human LOXL2 or LOX

-

This compound

-

Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit

-

Substrate: 1,5-diaminopentane (DAP)

-

Assay Buffer: 50 mM Sodium Borate, pH 8.2

-

Bovine Serum Albumin (BSA)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Preparation: Dilute recombinant human LOXL2 or LOX to the desired concentration in assay buffer containing BSA.

-

Assay Reaction:

-

To each well of a 96-well plate, add the test compound dilutions.

-

Add the diluted enzyme solution to the wells.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a working solution containing Amplex® Red reagent, HRP, and the substrate (DAP).

-

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity in a microplate reader at 37°C.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

MAO-A, MAO-B, and SSAO Inhibition Assays

Principle: The inhibitory activity against MAO-A, MAO-B, and SSAO is typically determined using fluorometric or spectrophotometric assays that measure the product of the enzymatic reaction. For MAO enzymes, this often involves the use of a substrate that, upon oxidation, generates a fluorescent or colored product, or a byproduct like H₂O₂ that can be detected with a coupled reaction.

General Procedure:

-

Recombinant human MAO-A, MAO-B, or SSAO is used as the enzyme source.

-

A specific substrate for each enzyme is utilized (e.g., kynuramine for MAO-A/B).

-

The test compound, this compound, is pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the substrate.

-

The formation of the product is monitored over time using a plate reader.

-

The percent inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined if significant inhibition is observed.

Conclusion

This compound is a potent and highly selective inhibitor of LOXL2. Its favorable selectivity profile against LOX and other key amine oxidases and CYP enzymes makes it a valuable tool for investigating the specific roles of LOXL2 in disease and a promising candidate for further therapeutic development. The robust and reproducible Amplex Red assay provides a reliable method for quantifying its inhibitory activity and assessing the selectivity of other potential LOXL2 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aminer.org [aminer.org]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

Navigating the Selectivity Landscape: An In-depth Technical Guide to the Off-Target Effects of (2-Chloropyridin-4-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-4-yl)methanamine hydrochloride has been identified as a potent and selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases and cancer. Understanding the off-target profile of this compound is critical for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the known off-target effects of this compound, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key biological pathways and workflows. While a comprehensive, broad-panel off-target screening for this specific compound is not publicly available, this guide synthesizes the existing data on its selectivity against related enzymes and key drug-metabolizing cytochromes.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated high selectivity for LOXL2.[1][2] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][3] Dysregulation of LOXL2 activity is associated with pathological tissue stiffening, a hallmark of fibrosis and a contributor to the tumor microenvironment.[1][3] By inhibiting LOXL2, this compound presents a promising therapeutic strategy for these conditions.

On-Target and Off-Target Activity: Quantitative Analysis

The primary target of this compound is the LOXL2 enzyme. Its inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with a value of 126 nM in a cell-free assay.[1][2] The selectivity of a compound is a critical aspect of its safety profile, indicating its potential to interact with unintended biological targets. The following tables summarize the known quantitative data for the on-target and off-target activities of this compound.

Table 1: In Vitro Potency and Selectivity against Amine Oxidases

| Target Enzyme | IC50 (nM) | Selectivity Fold (vs. hLOXL2) |

| Human LOXL2 (hLOXL2) | 126[1][2] | 1 |

| Human LOX (hLOX) + BSA | 5910[4] | 31-fold (for LOXL2+BSA vs LOX+BSA) |

| Monoamine Oxidase-A (MAO-A) | >30,000[1][4] | >238 |

| Monoamine Oxidase-B (MAO-B) | >30,000[1][4] | >238 |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | >30,000[1][4] | >238 |

Note: The selectivity for LOXL2 over LOX was determined in the presence of bovine serum albumin (BSA). The IC50 for LOXL2 with BSA was 190 nM.[4]

Table 2: In Vitro Inhibition of Cytochrome P450 (CYP) Enzymes

| CYP Isoform | IC50 (µM) |

| CYP3A4 | >30[1][4] |

| CYP2C9 | >30[1][4] |

| CYP2D6 | >30[1][4] |

Note: A higher IC50 value indicates weaker inhibition. Values >30 µM suggest a low potential for clinically significant drug-drug interactions mediated by these CYP enzymes.

Data Interpretation: The available data indicates that this compound is a potent inhibitor of LOXL2 with significant selectivity over the closely related LOX enzyme and other amine oxidases. Furthermore, it demonstrates a low propensity for inhibiting major drug-metabolizing CYP450 enzymes in vitro, suggesting a lower risk of metabolic drug-drug interactions. It is important to note that a broad screening against a wider panel of kinases, G-protein coupled receptors (GPCRs), and ion channels has not been reported in the public domain. Such studies are crucial for a complete off-target risk assessment.

Signaling Pathways and Experimental Workflows

LOXL2 Signaling Pathway

LOXL2 is a secreted enzyme that, upon maturation, catalyzes the cross-linking of collagen and elastin fibers in the extracellular matrix. This process contributes to tissue stiffness and can activate intracellular signaling pathways that promote cell proliferation, migration, and survival. Key downstream pathways activated by LOXL2-mediated matrix remodeling include the Focal Adhesion Kinase (FAK)/Src pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The determination of IC50 values is a standard procedure to quantify the potency of an inhibitor. The general workflow involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.

Experimental Protocols

While the detailed, step-by-step protocols from the primary literature for this compound are not publicly available, this section outlines the principles and general procedures for the key assays used to characterize its activity and selectivity.

LOXL2 Inhibition Assay (Amplex® Red Method)

This assay quantifies LOXL2 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the enzyme's oxidative deamination of a substrate.

-

Principle: LOXL2 oxidizes a primary amine substrate (e.g., putrescine or 1,5-diaminopentane), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to LOXL2 activity.

-

General Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium borate, pH 8.0), a stock solution of the inhibitor in DMSO, a working solution of recombinant human LOXL2, and a detection reagent mix containing Amplex® Red, HRP, and the amine substrate.

-

Assay Plate Setup: In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations (and a vehicle control), and the LOXL2 enzyme.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the detection reagent mix to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence in a microplate reader (e.g., excitation ~540 nm, emission ~590 nm) at 37°C for a set duration (e.g., 30-60 minutes).

-

Data Analysis: Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Amine Oxidase Selectivity Panel

To assess selectivity, the inhibitory activity of the compound is tested against a panel of related amine oxidases using a similar assay principle as the LOXL2 inhibition assay.

-

Principle: The activity of each amine oxidase (e.g., LOX, MAO-A, MAO-B, SSAO) is measured using a specific substrate and the Amplex® Red assay to detect H₂O₂ production.

-

General Protocol:

-

Follow the general protocol for the LOXL2 inhibition assay, substituting LOXL2 with the respective amine oxidase and using its preferred substrate if different.

-

For MAO-A and MAO-B, specific substrates (e.g., p-tyramine for both, benzylamine for MAO-B) and known selective inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) are often included as controls.

-

IC50 values are determined for each enzyme, and the selectivity index is calculated by dividing the off-target IC50 by the on-target (LOXL2) IC50.

-

Cytochrome P450 (CYP) Inhibition Assay

CYP inhibition assays are crucial for predicting drug-drug interaction potential. Commercially available kits, often employing luciferin-based substrates, are commonly used for high-throughput screening.

-

Principle: A luminogenic pro-substrate, which is a derivative of luciferin, is metabolized by a specific CYP isoform into luciferin. The amount of luciferin produced is then quantified by the addition of luciferase, which generates a light signal directly proportional to the CYP activity.

-

General Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing the specific recombinant human CYP enzyme, a NADPH regenerating system, and the luminogenic substrate.

-

Assay Plate Setup: In a multi-well plate, add the inhibitor at various concentrations and the CYP reaction mixture.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for the metabolic reaction.

-

Luminescence Detection: Add a luciferin detection reagent containing luciferase to stop the CYP reaction and initiate the light-producing reaction.

-

Signal Measurement: Measure the luminescence intensity using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.

-

Conclusion and Future Directions

This compound is a potent and selective inhibitor of LOXL2 with a favorable in vitro profile against a limited panel of off-targets. The available data suggests a low likelihood of off-target effects mediated by closely related amine oxidases or major CYP enzymes. However, to build a comprehensive safety profile and de-risk its clinical development, further investigation is imperative. A broad off-target screening against a comprehensive panel of receptors, ion channels, kinases, and other enzymes is a critical next step. Such data would provide a more complete picture of the compound's selectivity and potential for adverse drug reactions, ultimately guiding its journey from a promising research tool to a potential therapeutic agent.

References

- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Chemical Properties and Biological Activity of CAS 916210-98-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of the compound with CAS number 916210-98-5, chemically identified as (2-Chloropyridin-4-yl)methanamine hydrochloride. This molecule has emerged as a significant tool compound in biomedical research due to its potent and selective inhibition of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases and cancer. This document details its physicochemical characteristics, provides a plausible synthetic route, and elaborates on its mechanism of action. Furthermore, it includes detailed experimental protocols for its biological evaluation and visualizes its interaction with key signaling pathways, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound is a small molecule inhibitor belonging to the substituted pyridin-4-ylmethanamine class. Its fundamental chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 916210-98-5 |

| Chemical Name | This compound |

| Molecular Formula | C₆H₈Cl₂N₂ |

| Molecular Weight | 179.05 g/mol [1] |

| Canonical SMILES | C1=CN=C(C=C1CN)Cl.Cl |

| InChI Key | BWSUKLOBJGMGCJ-UHFFFAOYSA-N |

| Physicochemical Property | Value |

| Appearance | Light yellow to yellow solid[2] |

| Purity | ≥95% to >98% (by HPLC) |

| Solubility | Soluble in DMSO (e.g., at 33 mg/mL) |

| Storage | Store at 4°C in a sealed container, protected from moisture. For solutions in solvent, storage at -80°C is recommended for up to 6 months.[2] |

Synthesis Protocol

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic route involves the reduction of a nitrile precursor. A general experimental protocol based on standard organic chemistry transformations is provided below.

Experimental Workflow: Synthesis of this compound

Caption: A general workflow for the synthesis of this compound.

Detailed Methodology:

-

Reduction of 2-chloro-4-cyanopyridine: To a solution of 2-chloro-4-cyanopyridine in an anhydrous solvent such as tetrahydrofuran (THF) or ethanol, a suitable reducing agent is added. Common reducing agents for converting nitriles to primary amines include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature.

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is carefully quenched. For instance, if LiAlH₄ is used, the quenching is performed by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting mixture is then filtered, and the organic layer is separated.

-

Extraction and Drying: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude free base, (2-chloropyridin-4-yl)methanamine.

-

Hydrochloride Salt Formation: The crude free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system to yield this compound of high purity.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Dysregulated LOXL2 activity is associated with the pathological tissue stiffening observed in various fibrotic diseases and the progression of certain cancers. By inhibiting LOXL2, this compound effectively blocks the formation of these cross-links, thereby representing a promising therapeutic strategy.

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified against human LOXL2 (hLOXL2) and other related enzymes. The key inhibitory concentrations (IC₅₀) are presented in the table below.

| Target | Assay Condition | IC₅₀ |

| hLOXL2 | Recombinant enzyme | 126 nM[1][2] |

| hLOXL2 | Human whole blood | 1.45 µM[1][2] |

| hLOXL2 + BSA | Recombinant enzyme with Bovine Serum Albumin | 190 nM[1] |

| hLOX + BSA | Recombinant enzyme with Bovine Serum Albumin | 5.91 µM[1] |

| MAO-A, MAO-B, SSAO | Recombinant enzymes | > 30 µM[1] |

| CYP3A4, CYP2C9, CYP2D6 | Recombinant enzymes | > 30 µM[1] |

The data demonstrates that the compound is a potent inhibitor of LOXL2 and exhibits significant selectivity over the related LOX enzyme (approximately 31-fold).[1] Furthermore, it shows negligible activity against other amine oxidases and key cytochrome P450 enzymes, indicating a favorable selectivity profile for a research tool and potential therapeutic agent.

Experimental Protocol: LOXL2 Inhibition Assay (Amplex® Red Method)

The determination of the IC₅₀ value for LOXL2 inhibition is commonly performed using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LOXL2-catalyzed oxidation of a substrate.

Experimental Workflow: LOXL2 Inhibition Assay

Caption: A workflow for determining the IC50 of a LOXL2 inhibitor using the Amplex® Red assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM sodium borate buffer and adjust the pH to 8.0-8.2.

-

LOXL2 Enzyme: Use a source of active LOXL2, such as serum-free concentrated conditioned media from CHO cells stably expressing human LOXL2.[2]

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of concentrations for testing.

-

Substrate Solution: Prepare a solution of a suitable LOXL2 substrate, such as 1,5-diaminopentane (DAP), in the assay buffer.

-

Amplex® Red/HRP Working Solution: Prepare a working solution containing Amplex® Red reagent and horseradish peroxidase (HRP) in the assay buffer. This solution should be protected from light.

-

-

Assay Procedure (96-well plate format):

-

Add the LOXL2 enzyme solution to each well.

-

Add the serially diluted inhibitor solutions to the respective wells. Include a control with no inhibitor (vehicle control).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes to 2 hours) to allow the inhibitor to bind to the enzyme.[2]

-

Initiate the reaction by adding the substrate and the Amplex® Red/HRP working solution to all wells.

-

Immediately begin measuring the fluorescence intensity (excitation ~545 nm, emission ~590 nm) in a kinetic mode at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Involvement in Signaling Pathways

LOXL2's function is intricately linked to several key signaling pathways that regulate cellular processes such as proliferation, differentiation, and migration. The inhibitory action of CAS 916210-98-5 can therefore modulate these pathways.

TGF-β Signaling Pathway

LOXL2 is known to be a downstream target of and also an upstream regulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis.

Caption: Role of LOXL2 in the TGF-β signaling pathway and the point of intervention for CAS 916210-98-5.

PI3K/Akt/mTOR Signaling Pathway

In the context of cardiac fibrosis, LOXL2 has been shown to activate the PI3K/Akt/mTOR pathway, leading to the activation of TGF-β signaling and subsequent fibrotic responses.

Caption: LOXL2-mediated activation of the PI3K/Akt/mTOR pathway in fibrosis.

FAK Signaling Pathway

In the tumor microenvironment, LOXL2 can activate stromal fibroblasts through integrin-mediated Focal Adhesion Kinase (FAK) signaling, promoting cancer progression.

Caption: LOXL2-induced fibroblast activation via the FAK signaling pathway in the tumor microenvironment.

Conclusion

This compound (CAS 916210-98-5) is a valuable chemical probe for studying the biological roles of LOXL2. Its high potency and selectivity make it a superior tool compared to less specific inhibitors. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of LOXL2 inhibition in fibrosis, cancer, and other related pathologies. As with any active biological agent, appropriate safety precautions should be taken during its handling and use in experimental settings.

References

The Role of (2-Chloropyridin-4-yl)methanamine hydrochloride in the Inhibition of Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression and metastasis. A key enzymatic driver of EMT is Lysyl oxidase-like 2 (LOXL2), which modulates the extracellular matrix and intracellular signaling pathways. This technical guide provides an in-depth analysis of (2-Chloropyridin-4-yl)methanamine hydrochloride, a selective small molecule inhibitor of LOXL2, and its role in the inhibition of EMT. This document will detail the mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for assessing its activity, and visualize the pertinent signaling pathways.

Introduction to this compound

This compound is a potent and selective inhibitor of Lysyl oxidase-like 2 (LOXL2), an enzyme overexpressed in various cancers and associated with poor prognosis.[1][2] By targeting LOXL2, this compound presents a promising therapeutic strategy to counteract EMT, thereby potentially reducing tumor invasion and metastasis.

Chemical Structure:

-

Name: this compound

-

CAS Number: 916210-98-5

-

Molecular Formula: C₆H₈Cl₂N₂

-

Molecular Weight: 179.05 g/mol

Mechanism of Action: Inhibition of LOXL2-Mediated EMT

This compound exerts its anti-EMT effects by directly inhibiting the enzymatic activity of LOXL2.[3] LOXL2 promotes EMT through both extracellular and intracellular mechanisms. Extracellularly, it cross-links collagen and elastin, leading to increased stiffness of the extracellular matrix (ECM). This altered microenvironment can activate intracellular signaling pathways that drive EMT. Intracellularly, LOXL2 can modulate gene expression and protein stability to promote a mesenchymal phenotype.

The inhibition of LOXL2 by this compound leads to a reversal of the EMT process. This is characterized by the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, including N-cadherin and Vimentin.[1][4]

Signaling Pathways

The inhibitory action of this compound on LOXL2 impacts several downstream signaling pathways crucial for EMT. The primary mechanism involves the disruption of LOXL2-induced activation of Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling.

LOXL2-FAK/Src Signaling Pathway

LOXL2 can activate the FAK/Src signaling cascade, which is a central regulator of cell migration, adhesion, and proliferation. Inhibition of LOXL2 by this compound prevents the phosphorylation and activation of FAK and its downstream effector Src, thereby impeding the signaling that leads to a mesenchymal phenotype.[5][6]

LOXL2-PI3K/Akt Signaling Pathway

LOXL2 has also been shown to activate the PI3K/Akt pathway, a critical signaling cascade for cell survival, proliferation, and migration. By inhibiting LOXL2, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt, leading to the suppression of EMT.[7]

References

- 1. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Theoretical Approach to Coupling the Epithelial-Mesenchymal Transition (EMT) to Extracellular Matrix (ECM) Stiffness via LOXL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LOXL 2 Promotes The Epithelial–Mesenchymal Transition And Malignant Progression Of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. LOXL2 catalytically inactive mutants mediate epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of AKT by lysyl oxidase-like 2 activates the PI3K/AKT signaling pathway to promote proliferation, invasion and metastasis in esophageal squamous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of (2-Chloropyridin-4-yl)methanamine Hydrochloride and the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor progression, metastasis, and drug resistance. A key enzymatic driver of the TME's pro-tumorigenic architecture is Lysyl Oxidase-Like 2 (LOXL2). This technical guide provides an in-depth analysis of (2-Chloropyridin-4-yl)methanamine hydrochloride, a selective small molecule inhibitor of LOXL2, and its potential to modulate the TME. We will explore the critical role of LOXL2 in extracellular matrix remodeling, angiogenesis, and immune suppression, and detail how its inhibition by (2-Chloropyridin-4-yl)methanamamine hydrochloride can disrupt these processes. This document offers a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, to support further research and drug development efforts targeting the TME.

Introduction to the Tumor Microenvironment and the Role of LOXL2

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix (ECM).[1][2] This intricate network engages in a constant bidirectional communication that can either restrain or promote tumor growth. A pro-tumorigenic TME is characterized by a stiff and remodeled ECM, aberrant angiogenesis, and an immunosuppressive milieu that shields the tumor from immune surveillance.[3][4]

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a pivotal role in shaping the TME.[5] A primary function of LOXL2 is the cross-linking of collagen and elastin fibers in the ECM.[6] This activity increases matrix stiffness, which in turn promotes cancer cell invasion and metastasis.[6] Furthermore, elevated LOXL2 expression is associated with the activation of cancer-associated fibroblasts (CAFs), enhanced angiogenesis, and the creation of an immune-suppressive environment, collectively contributing to a poor prognosis in various cancers.[5][7][8]

This compound: A Selective LOXL2 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high selectivity for LOXL2.[9] Its ability to specifically target LOXL2 makes it a valuable tool for investigating the role of this enzyme in cancer biology and a potential therapeutic agent for dismantling the pro-tumorigenic TME.

Chemical Properties and In Vitro Potency

Below is a summary of the key chemical and inhibitory properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₈Cl₂N₂ | [9] |

| Molecular Weight | 179.05 g/mol | [9] |

| CAS Number | 916210-98-5 | [9] |

| LOXL2 IC₅₀ | 126 nM | [9] |

| LOXL2 IC₅₀ (Human Whole Blood) | 1.45 µM | [9] |

| Selectivity | 31-fold selective for LOXL2 over LOX | [9] |

Mechanism of Action: Modulating the Tumor Microenvironment

Inhibition of LOXL2 by this compound disrupts several key processes within the TME, primarily by interfering with ECM remodeling and downstream signaling pathways.

Reversal of Epithelial-Mesenchymal Transition (EMT)

One of the significant anti-tumor effects of inhibiting LOXL2 is the reversal of EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. Studies have shown that treatment with this compound can significantly decrease the invasive ability of cancer cells by reversing the LOXL2-induced EMT process.[10]

Impact on the Extracellular Matrix and Cancer-Associated Fibroblasts

By inhibiting the cross-linking of collagen, this compound can reduce the stiffness of the tumor ECM. This not only impedes cancer cell invasion but also modulates the behavior of CAFs. Tumor-derived LOXL2 is known to directly activate stromal fibroblasts into a CAF phenotype through integrin-mediated focal adhesion kinase (FAK) signaling.[3][11] Inhibition of LOXL2 can therefore attenuate the activation of these pro-tumorigenic stromal cells.

Inhibition of Angiogenesis

LOXL2 promotes tumor angiogenesis by enhancing the migration and network formation of endothelial cells.[12][13] The inhibition of LOXL2 has been shown to reduce microvascular density in tumors and can lead to the "normalization" of tumor blood vessels, which may improve the delivery and efficacy of other chemotherapeutic agents.[12]

Modulation of the Immune Microenvironment

Emerging evidence suggests that LOXL2 plays a role in creating an immunosuppressive TME. LOXL2 expression has been correlated with the infiltration of various immune cells and the expression of immune checkpoint pathway genes.[5][14] By remodeling the ECM, LOXL2 can also contribute to the physical exclusion of cytotoxic T lymphocytes from the tumor core.[15] Therefore, inhibiting LOXL2 may help to alleviate immune suppression and enhance anti-tumor immunity.

Key Signaling Pathways

The pro-tumorigenic effects of LOXL2 are mediated through the activation of several key intracellular signaling pathways. This compound, by inhibiting LOXL2, can effectively downregulate these pathways.

Caption: LOXL2 signaling pathways promoting tumorigenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on the tumor microenvironment.

3D Tumor Spheroid Invasion Assay

This assay assesses the invasive capacity of cancer cells in a three-dimensional matrix.

Materials:

-

96-well ultra-low attachment round-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Basement membrane matrix (e.g., Matrigel)

-

This compound

-

IncuCyte® Live-Cell Analysis System or equivalent imaging system

Procedure:

-

Seed cancer cells (typically 1,000-5,000 cells/well) in 100 µL of complete medium into a 96-well ultra-low attachment plate.

-

Incubate for 3 days to allow for single spheroid formation (200-500 µm in diameter).

-

On day 3, carefully add 10 µL of the desired concentration of this compound or vehicle control (at 20x the final assay concentration).

-

Chill the plate on a pre-chilled cooling block for 5-10 minutes.

-

In a cold tube, dilute the basement membrane matrix to 2x the final desired concentration in complete culture medium.

-

Add 90 µL of the diluted basement membrane matrix to each well.

-

Centrifuge the plate at 300 x g for 3 minutes at 4°C to center the spheroids.

-

Incubate at 37°C for 30 minutes to allow the matrix to polymerize.

-

Gently add 50 µL of complete medium containing the final concentration of the inhibitor or vehicle to each well.

-

Place the plate in a live-cell imaging system and monitor spheroid invasion every 6 hours for up to 10 days.

-

Quantify the area of invasion over time using appropriate image analysis software.[3][12]

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM-2)

-

Basement membrane matrix

-

96-well plates

-

This compound

-

Fluorescence microscope

Procedure:

-

Thaw the basement membrane matrix on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in basal medium containing a low serum concentration (e.g., 2% FBS).

-

Seed 1-2 x 10⁴ HUVECs per well onto the solidified matrix.

-

Add this compound at various concentrations to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualize and capture images of the tube-like structures using a light or fluorescence microscope.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.[1][2][13]

Cancer Cell and Fibroblast Co-culture Assay

This assay models the interaction between cancer cells and fibroblasts in the TME.

Materials:

-

Cancer cell line

-

Fibroblast cell line (e.g., MRC5, WI-38)

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

Respective complete cell culture media

-

This compound

Procedure:

-

Seed cancer cells (e.g., 30,000 cells/well) into the lower chamber of a 24-well plate in 500 µL of their respective medium.

-

Seed fibroblasts (e.g., 30,000 cells/insert) onto the Transwell® inserts in 100 µL of their medium.

-

After 6 hours of initial cell attachment, transfer the Transwell® inserts containing fibroblasts into the wells with the cancer cells.

-

Add this compound at the desired concentrations to the co-culture system.

-

Culture for the desired period (e.g., 2-5 days), replacing the medium every 2 days.

-

At the end of the experiment, analyze the cells in both the lower chamber and the insert for various endpoints, such as proliferation (e.g., using a CellTiter-Glo® assay), migration of cancer cells, or activation of fibroblasts (e.g., by Western blot for α-SMA).[16][17]

References

- 1. In Vitro Angiogenesis Assay [bio-protocol.org]

- 2. ibidi.com [ibidi.com]

- 3. sartorius.com [sartorius.com]

- 4. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-derived Matrix Assays to Assess Extracellular Matrix Architecture and Track Cell Movement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Coculture Assays of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 7. 2.9. 3D tumour spheroid invasion assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Tumor-secreted LOXL2 activates fibroblasts through FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Pancreatic cancer cell/fibroblast co-culture induces M2 like macrophages that influence therapeutic response in a 3D model | PLOS One [journals.plos.org]

- 17. Effect of fibroblast co-culture on the proliferation, viability and drug response of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (2-Chloropyridin-4-yl)methanamine hydrochloride in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropyridin-4-yl)methanamine hydrochloride is a potent and selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][3][4][5] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[2] Aberrant LOXL2 activity is implicated in the progression of various fibrotic diseases and cancers, making it a significant therapeutic target.[2][6] This document provides detailed in vitro experimental protocols for the application of this compound, including enzyme inhibition and cell-based assays, to facilitate research into its therapeutic potential.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of LOXL2.[1][2] This inhibition prevents the oxidative deamination of lysine residues in collagen and elastin, thereby blocking the formation of cross-links that contribute to the stiffening of the ECM.[2] In the context of cancer, LOXL2 has been shown to promote epithelial-mesenchymal transition (EMT), a key process in tumor progression, invasion, and metastasis.[6][7][8] By inhibiting LOXL2, this compound can reverse the EMT process, thereby reducing the migratory and invasive capabilities of cancer cells.[6][7]

Data Presentation

Enzyme Inhibition Profile

| Enzyme Target | IC50 Value | Notes |

| Human LOXL2 (hLOXL2) | 126 nM | --- |

| hLOXL2 in human whole blood | 1.45 µM | Potency is modestly shifted in the presence of blood proteins.[2] |

| hLOXL2 with BSA | 190 nM | --- |

| Human LOX (hLOX) with BSA | 5.91 µM | Demonstrates 31-fold selectivity for LOXL2 over LOX.[1] |

| Monoamine Oxidase A (MAO-A) | > 30 µM | Inactive at this concentration.[1] |

| Monoamine Oxidase B (MAO-B) | > 30 µM | Inactive at this concentration.[1] |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | > 30 µM | Inactive at this concentration.[1] |

| Cytochrome P450 3A4 (CYP3A4) | > 30 µM | --- |

| Cytochrome P450 2C9 (CYP2C9) | > 30 µM | --- |

| Cytochrome P450 2D6 (CYP2D6) | > 30 µM | --- |

Cellular Activity Profile

| Cell Line | Assay | IC50 Value |

| SIHA (Cervical Cancer) | Cell Viability (CCK-8) | 465.25 µmol/L[7] |

| HELA (Cervical Cancer) | Cell Viability (CCK-8) | 246.909 µmol/L[7] |

Experimental Protocols

LOXL2 Enzyme Inhibition Assay (Amplex® Red Assay)

This protocol describes the determination of the IC50 value of this compound against recombinant human LOXL2 (rhLOXL2) using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂).

Materials:

-

Recombinant human LOXL2 (rhLOXL2)

-

This compound

-

Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit

-

Assay Buffer: 50 mM sodium borate, pH 8.0-8.2

-

DMSO

-

Black 96-well microplate

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to generate a range of concentrations for IC50 determination. Further dilute these into the Assay Buffer immediately before use.

-

Reagent Preparation:

-

Prepare the Amplex® Red/HRP working solution immediately before use by mixing Amplex® Red reagent and Horseradish Peroxidase (HRP) in Assay Buffer to final concentrations of 120 µM and 1.5 U/mL, respectively. Protect this solution from light.

-

Prepare the rhLOXL2 enzyme solution in Assay Buffer.

-

-

Assay Plate Setup (100 µL final volume):

-

Blank: 50 µL Assay Buffer + 50 µL Substrate/Amplex Red Mix.

-

No-Inhibitor Control (100% Activity): 25 µL Assay Buffer (with equivalent DMSO %) + 25 µL rhLOXL2 solution.

-

Inhibitor Wells: 25 µL of each this compound dilution + 25 µL rhLOXL2 solution.

-

-

Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Add 50 µL of the Amplex® Red/HRP/Substrate working solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence in a microplate reader (kinetic mode) at an excitation wavelength of 544 nm and an emission wavelength of 590 nm. Record data every minute for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear phase of the fluorescence curve).

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (CCK-8 or MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SIHA, HELA)

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 1,000 cells per well in a 96-well plate in 100 µL of complete medium and incubate overnight to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control wells (medium with the same percentage of DMSO used for the compound dilutions).

-

Incubation: Incubate the plates for 24, 48, 72, and 96 hours.[9]

-

Viability Measurement (CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Transwell Migration Assay

This assay evaluates the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line of interest

-

Serum-free and complete cell culture medium

-

This compound

-

Transwell inserts (8.0 µm pore size)

-

24-well companion plates

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with a serum-free medium to starve the cells.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing a chemoattractant like FBS).

-

Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 5 x 10^5 cells/mL.

-

In the upper chamber (Transwell insert), add 100 µL of the cell suspension (5 x 10^4 cells) in serum-free medium containing the desired concentration of this compound or vehicle control.

-

-

Incubation: Incubate the plate at 37°C for 12-48 hours, depending on the cell line.

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the Transwell inserts.

-